2-[Ethyl(phenyl)phosphanyl]pyridine
Description
2-[Ethyl(phenyl)phosphanyl]pyridine is a phosphorus-containing heterocyclic compound featuring a pyridine ring directly bonded to a phosphanyl group substituted with ethyl and phenyl moieties. Its molecular formula is C₁₃H₁₅NP, with a molecular weight of 216.24 g/mol. This compound belongs to a class of hybrid ligands that combine the π-accepting pyridine ring with the σ-donating phosphanyl group, making it valuable in coordination chemistry and catalysis.
Properties
CAS No. |
192505-70-7 |
|---|---|
Molecular Formula |
C13H14NP |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
ethyl-phenyl-pyridin-2-ylphosphane |
InChI |
InChI=1S/C13H14NP/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14-13/h3-11H,2H2,1H3 |
InChI Key |
SXMHCOZYNQZTSU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)phosphanyl]pyridine typically involves the reaction of 2-bromopyridine with ethyl(phenyl)phosphine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a suitable solvent such as toluene or THF. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-[Ethyl(phenyl)phosphanyl]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(phenyl)phosphanyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Ethyl(phenyl)phosphanyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: The compound can be utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism by which 2-[Ethyl(phenyl)phosphanyl]pyridine exerts its effects depends on its application:
Catalysis: As a ligand, it coordinates to metal centers, influencing the reactivity and selectivity of the metal catalyst.
Biological Activity: When used in drug design, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and synthetic parameters of 2-[Ethyl(phenyl)phosphanyl]pyridine with analogous phosphorus-pyridine ligands:
Key Observations:
- Steric Effects: The diphenyl-substituted compounds (e.g., 2-[2-(Diphenylphosphino)ethyl]pyridine) exhibit higher steric hindrance due to bulky aryl groups, which can stabilize metal centers but limit substrate access in catalysis .
- Electronic Properties : The phenyl group on phosphorus enhances electron-donating capacity, while the pyridine ring provides π-acidity. The combination in 2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine creates a bifunctional ligand capable of strong metal coordination .
- Synthetic Efficiency : The 88% yield reported for 2-(Diphenylphosphanyl)-5-(thiophen-2-yl)pyridine highlights the efficiency of phosphorus ligand-coupling reactions under acidic conditions (trifluoromethanesulfonic acid, 130°C) . Similar methodologies may apply to the target compound.
Spectroscopic and Analytical Data
- ¹H NMR : Pyridine protons in analogous compounds resonate between δ 7.2–8.6 ppm, while ethyl groups show characteristic triplet/multiplet patterns near δ 1.2–2.5 ppm .
- IR Spectroscopy : P–C and P–N stretches typically appear at 500–700 cm⁻¹, with pyridine ring vibrations at 1400–1600 cm⁻¹ .
Functional and Catalytic Performance
- Metal Coordination: Diphenylphosphino derivatives (e.g., 2-[2-(Diphenylphosphino)ethyl]pyridine) form stable complexes with transition metals like Pd and Pt, often used in Suzuki-Miyaura couplings . The target compound’s ethyl group may enable faster ligand exchange dynamics.
- Catalytic Activity: The thiophene-containing analogue (2-(Diphenylphosphanyl)-5-(thiophen-2-yl)pyridine) demonstrates high efficacy in C–C bond-forming reactions due to sulfur’s electron-withdrawing effects, achieving turnover numbers (TON) >10⁴ . Replacing thiophene with ethyl could alter substrate selectivity.
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